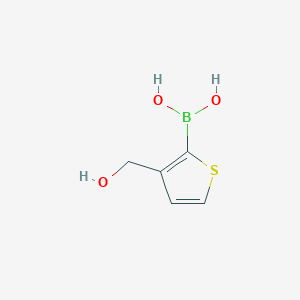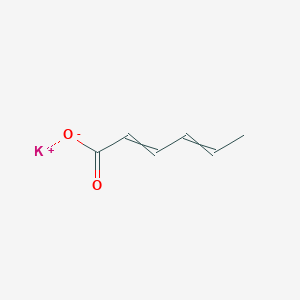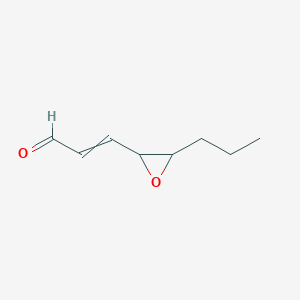
3-(3-Propyloxiran-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Propyloxiran-2-yl)prop-2-enal is a chemical compound that belongs to the class of α,β-unsaturated aldehydes. It is commonly used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3-(3-Propyloxiran-2-yl)prop-2-enal has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of α,β-unsaturated aldehydes, which have potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 3-(3-Propyloxiran-2-yl)prop-2-enal is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and carboxylic acids. This reaction can result in the formation of covalent bonds, which can lead to the inhibition of enzymes or other biological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(3-Propyloxiran-2-yl)prop-2-enal are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Propyloxiran-2-yl)prop-2-enal in lab experiments is its high reactivity, which allows for the formation of covalent bonds with nucleophiles. However, its cytotoxic effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(3-Propyloxiran-2-yl)prop-2-enal in scientific research. It could be used in the synthesis of new compounds with potential pharmaceutical applications. It could also be used in the development of new enzyme inhibitors. Further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(3-Propyloxiran-2-yl)prop-2-enal is a unique chemical compound that has various applications in scientific research. Its high reactivity and potential pharmaceutical applications make it an attractive compound for further study. However, its cytotoxic effects and limited understanding of its mechanism of action may limit its use in certain experiments. Further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 3-(3-Propyloxiran-2-yl)prop-2-enal involves the reaction of 3-chloropropene oxide with acrolein in the presence of a base catalyst. This reaction results in the formation of the desired product with a yield of around 70%.
Eigenschaften
CAS-Nummer |
134452-45-2 |
|---|---|
Produktname |
3-(3-Propyloxiran-2-yl)prop-2-enal |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-(3-propyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-8(10-7)5-3-6-9/h3,5-8H,2,4H2,1H3 |
InChI-Schlüssel |
RBBPXPMPGIPSJY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C=CC=O |
Kanonische SMILES |
CCCC1C(O1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




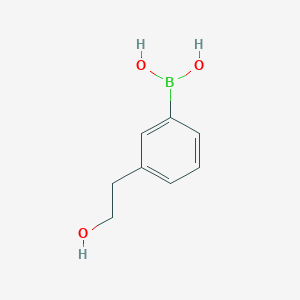
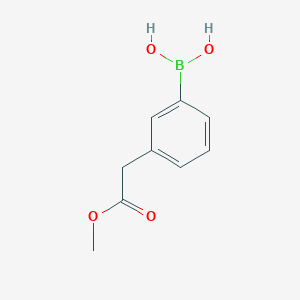
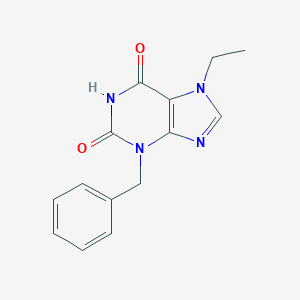
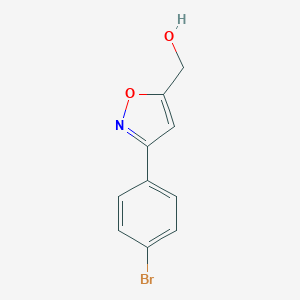
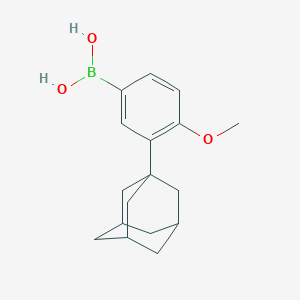
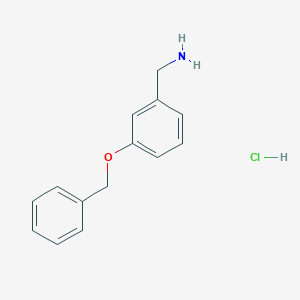
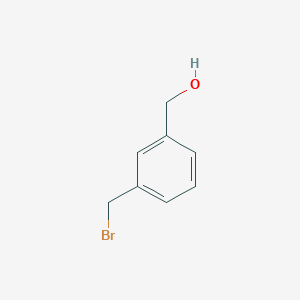
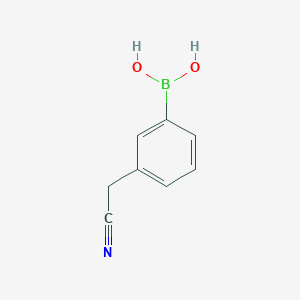
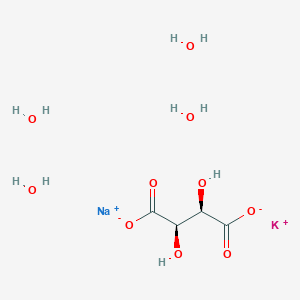
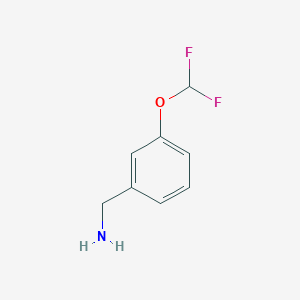
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
